molecular formula C12H18O6 B014113 (3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one CAS No. 7306-64-1

(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Cat. No.: B014113
CAS No.: 7306-64-1
M. Wt: 258.27 g/mol
InChI Key: OFZPAXSEAVOAKB-KZVJFYERSA-N
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Description

2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is a carbohydrate-based lactone compound. It is often used as a synthetic intermediate in carbohydrate chemistry due to its stability and reactivity. This compound is particularly valuable in the synthesis of various derivatives and has applications in multiple scientific fields .

Mechanism of Action

Target of Action

The primary target of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is the hydroxyl functional groups in organic synthesis reactions . By introducing this compound as a protecting group, it can protect the attached hydroxyl functional groups during chemical reactions .

Mode of Action

2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone acts as a protecting group in organic synthesis reactions . It is introduced to protect the hydroxyl functional groups during chemical reactions and can be removed when needed . This compound has wide applications in carbohydrate chemistry reactions and drug synthesis .

Biochemical Pathways

The compound plays a significant role in the synthesis of Vitamin C (ascorbic acid), a vital nutrient for humans . It aids in the prevention and treatment of scurvy, a disease caused by Vitamin C deficiency .

Pharmacokinetics

It’s known that the compound is stable at room temperature and has good solubility in solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is the protection of hydroxyl functional groups during chemical reactions . This allows for more complex reactions to take place without affecting these groups. Additionally, it plays a significant role in the synthesis of Vitamin C, aiding in the prevention and treatment of scurvy .

Action Environment

The action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is influenced by the environment in which it is used. For instance, the reaction for the preparation of this compound usually takes place in an anhydrous environment and at a low reaction temperature . Furthermore, it is stable at room temperature and has good solubility in solvents , which could influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is involved in various biochemical reactions, primarily as a precursor in the synthesis of Vitamin C. It interacts with enzymes such as L-gulono-1,4-lactone oxidoreductase, which catalyzes the final step in the biosynthesis of ascorbic acid . This interaction is crucial for the conversion of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone to ascorbic acid, highlighting its importance in maintaining Vitamin C levels in the body.

Cellular Effects

2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, this compound plays a role in modulating cellular metabolism by influencing the activity of enzymes involved in the biosynthesis of ascorbic acid.

Molecular Mechanism

The molecular mechanism of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone involves its interaction with specific enzymes and biomolecules. It binds to L-gulono-1,4-lactone oxidoreductase, facilitating the conversion to ascorbic acid . This binding interaction is essential for the enzyme’s catalytic activity, highlighting the compound’s role in enzyme activation. Furthermore, 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone may influence gene expression by modulating transcription factors involved in antioxidant defense.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone have been studied over time to understand its stability and degradation. The compound is relatively stable when stored at low temperatures (2-8°C) and shows minimal degradation over extended periods . Long-term studies have indicated that it maintains its efficacy in promoting ascorbic acid synthesis, with no significant loss of activity observed in in vitro or in vivo studies.

Metabolic Pathways

2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is involved in the metabolic pathway leading to the synthesis of ascorbic acid. It interacts with enzymes such as L-gulono-1,4-lactone oxidoreductase, which catalyzes the final step in this pathway . This interaction is crucial for the efficient conversion of the compound to ascorbic acid, ensuring adequate levels of this essential nutrient in the body.

Subcellular Localization

The subcellular localization of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is primarily within the cytoplasm, where it interacts with enzymes involved in ascorbic acid synthesis . This localization is crucial for its activity, as it ensures the compound’s availability for enzymatic reactions. Additionally, post-translational modifications may influence its targeting to specific cellular compartments, further modulating its function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone typically involves the protection of L-gulonic acid derivatives. One common method includes the reaction of L-gulonic acid with acetone in the presence of an acid catalyst to form the di-O-isopropylidene derivative .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield L-gulonic acid derivatives, while reduction can produce L-gulonolactone .

Scientific Research Applications

2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is unique due to its specific configuration and the stability provided by the isopropylidene groups. This stability allows for selective reactions and makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZPAXSEAVOAKB-KZVJFYERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Reactant of Route 2
Reactant of Route 2
(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Reactant of Route 3
Reactant of Route 3
(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Reactant of Route 4
(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Reactant of Route 5
Reactant of Route 5
(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Reactant of Route 6
Reactant of Route 6
(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

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